molecular formula C23H25N5O2S B2940893 3-[1-(benzylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(butan-2-yl)propanamide CAS No. 1112308-69-6

3-[1-(benzylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(butan-2-yl)propanamide

Cat. No.: B2940893
CAS No.: 1112308-69-6
M. Wt: 435.55
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Description

3-[1-(benzylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(butan-2-yl)propanamide ( 1112308-69-6) is a complex organic compound with a molecular formula of C23H25N5O2S and a molecular weight of 435.54 g/mol . This chemical belongs to the [1,2,4]triazolo[4,3-a]quinazoline family, a class of heterocyclic compounds known for their significant pharmacological potential. Compounds featuring the 1,2,4-triazole nucleus have been extensively studied and demonstrate a broad spectrum of biological activities, including antimicrobial, antifungal, and anticonvulsant properties . Specifically, research on structurally related 5-alkoxy-[1,2,4]triazolo[4,3-a]quinoline derivatives has shown promising anticonvulsant activity in maximal electroshock (MES) tests, suggesting the research value of this chemical scaffold in developing new therapeutic agents for neurological disorders . The mechanism of action for such compounds is often linked to interactions with central nervous system targets, and specific analogues have been found to possess high protective indices, indicating a favorable safety profile in preclinical models . Available with a purity of 90% or higher, this product is intended for use by scientific researchers in drug discovery and development, medicinal chemistry, and biochemical screening. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(1-benzylsulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-butan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-3-16(2)24-20(29)13-14-27-21(30)18-11-7-8-12-19(18)28-22(27)25-26-23(28)31-15-17-9-5-4-6-10-17/h4-12,16H,3,13-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONVBBMKVQUUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(benzylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(butan-2-yl)propanamide typically involves multiple steps. One common approach is the aromatic nucleophilic substitution of a triazoloquinazoline derivative with a benzylsulfanyl group. The reaction conditions often include the use of anhydrous potassium carbonate in a solvent like dimethylformamide (DMF), with the reaction mixture being stirred overnight .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[1-(benzylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(butan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazoline ring can be reduced to form alcohol derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

3-[1-(benzylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(butan-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(benzylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(butan-2-yl)propanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may act as an inhibitor of histone acetyltransferase PCAF, which is involved in cancer cell proliferation . The triazoloquinazoline structure allows it to bind effectively to the active site of the target enzyme, disrupting its normal function.

Comparison with Similar Compounds

Compound A : N-(Butan-2-yl)-3-[1-(methylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide

  • Molecular Formula : C₁₇H₂₁N₅O₂S
  • Molecular Weight : 359.4 g/mol
  • Key Feature : Methylsulfanyl (SCH₃) substituent at position 1.
  • Solubility : Higher aqueous solubility (predicted) compared to benzylsulfanyl analogs due to reduced steric bulk and lower logP .

Compound B : 3-[1-(Ethylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide

  • Molecular Formula : C₁₈H₂₃N₅O₂S
  • Molecular Weight : 373.5 g/mol
  • Key Feature : Ethylsulfanyl (SC₂H₅) group and isopropyl amide.
  • Solubility : 0.12 mg/mL in PBS (pH 7.4), lower than methyl analogs due to increased hydrophobicity .
  • Bioactivity : Moderate EGFR inhibition (IC₅₀ = 450 nM), suggesting that larger alkyl chains may sterically hinder target engagement.

Compound C : 3-[1-(Benzylsulfonyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(pentan-3-yl)propanamide

  • Molecular Formula : C₂₄H₂₇N₅O₃S
  • Molecular Weight : 465.6 g/mol
  • Key Feature : Benzylsulfonyl (SO₂C₆H₅CH₂) group, a sulfone derivative.
  • Solubility : 0.08 mg/mL in PBS; sulfone groups increase polarity but are counterbalanced by the benzyl moiety .
  • Bioactivity : Enhanced EGFR inhibition (IC₅₀ = 89 nM) due to sulfone’s electron-withdrawing effects, stabilizing ligand-receptor interactions .

Comparative Analysis Table

Parameter Target Compound Compound A Compound B Compound C
Sulfur Substituent Benzylsulfanyl (SCH₂C₆H₅) Methylsulfanyl (SCH₃) Ethylsulfanyl (SC₂H₅) Benzylsulfonyl (SO₂C₆H₅)
Molecular Weight 437.5 g/mol (calculated) 359.4 g/mol 373.5 g/mol 465.6 g/mol
logP (Predicted) 3.8 2.1 2.9 2.5
Aqueous Solubility ~0.05 mg/mL* ~0.20 mg/mL* 0.12 mg/mL 0.08 mg/mL
Kinase Inhibition (EGFR) Not reported Not tested IC₅₀ = 450 nM IC₅₀ = 89 nM

*Estimated based on structural analogs.

Key Findings

Substituent Impact :

  • Benzylsulfanyl in the target compound confers high lipophilicity (logP ~3.8), likely improving blood-brain barrier penetration but reducing solubility.
  • Sulfone derivatives (e.g., Compound C) exhibit stronger kinase inhibition due to enhanced electrostatic interactions .

Side Chain Influence :

  • The butan-2-yl amide in the target compound may offer metabolic stability over smaller alkyl chains (e.g., isopropyl in Compound B) by resisting oxidative degradation.

Trade-offs in Design :

  • Bulkier substituents (benzylsulfanyl vs. methylsulfanyl) sacrifice solubility for target affinity, necessitating formulation optimization in drug development.

Biological Activity

The compound 3-[1-(benzylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(butan-2-yl)propanamide is a novel derivative of quinazoline and triazole structures, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms.

Chemical Structure

The compound can be represented as follows:

C19H24N4O2S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

This structure incorporates a triazole ring fused with a quinazoline moiety, which is significant for its biological activity.

Biological Activity Overview

Quinazoline derivatives exhibit a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the benzylsulfanyl and triazole groups in this compound suggests enhanced biological activity compared to simpler analogs.

Antimicrobial Activity

Research indicates that compounds containing triazole and quinazoline structures often demonstrate significant antimicrobial effects. The antimicrobial screening for this specific compound has shown promising results against various pathogens.

Table 1: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)Reference Compound (Control)MIC of Control
Staphylococcus aureus32 µg/mLAmpicillin8 µg/mL
Escherichia coli16 µg/mLStreptomycin16 µg/mL
Candida albicans64 µg/mLNystatin32 µg/mL
Aspergillus flavusNo activity--

The results indicate that the compound exhibits moderate to strong activity against Gram-positive bacteria and fungi but no activity against Aspergillus flavus .

The mechanism by which this compound exerts its antimicrobial effects is likely related to its ability to inhibit nucleic acid synthesis or disrupt cellular membranes. Quinazoline derivatives have been shown to interact with bacterial DNA gyrase or topoisomerase IV, leading to cell death .

Therapeutic Potential

Given its biological activity profile, this compound holds potential for development as an antimicrobial agent. Its unique structure may also allow for further modifications to enhance efficacy and reduce toxicity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various quinazoline derivatives against E. coli and S. aureus, finding that compounds similar in structure to our target exhibited significant inhibition .
  • In Vivo Studies : Preliminary in vivo studies on related compounds have shown reduced infection rates in animal models treated with quinazoline derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-[1-(benzylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(butan-2-yl)propanamide?

  • Methodology : A multi-step synthesis is typically employed, starting with the formation of the triazoloquinazoline core. Key steps include:

  • Cyclization of substituted quinazolinone precursors using thiourea derivatives to introduce the benzylsulfanyl group .
  • Amidation reactions with butan-2-amine under anhydrous conditions, using coupling agents like EDCI/HOBt in DMF .
  • Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water .
    • Critical Parameters : Control reaction temperature (<70°C) to avoid decomposition of the sulfanyl group. Monitor intermediates by TLC and confirm structures via 1H^1H-NMR at each step .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • NMR Analysis :

  • 1H^1H-NMR: Peaks at δ 1.1–1.3 ppm (doublet for butan-2-yl CH3_3), δ 3.8–4.2 ppm (multiplet for quinazolinone CH2_2), and δ 7.2–7.5 ppm (benzyl aromatic protons) .
  • 13C^{13}C-NMR: Carbonyl signals at ~170 ppm (amide) and ~165 ppm (quinazolinone C=O) .
    • IR Spectroscopy : Stretching vibrations at 3250 cm1^{-1} (N-H amide), 1680 cm1^{-1} (C=O), and 650 cm1^{-1} (C-S) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Approach : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to:

  • Optimize the molecular geometry and analyze frontier orbitals (HOMO-LUMO gap) for charge-transfer behavior .
  • Simulate vibrational spectra and compare with experimental IR data to validate tautomeric forms .
    • Application : Predict regioselectivity in substitution reactions (e.g., sulfanyl group oxidation) by mapping electrostatic potential surfaces .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Case Study : If inconsistent IC50_{50} values are reported for kinase inhibition:

  • Experimental Replication : Standardize assay conditions (e.g., ATP concentration, pH) and validate purity (>95% by HPLC) to exclude impurities as confounding factors .
  • Structural Confirmation : Use X-ray crystallography (CCDC deposition) to verify the active conformation of the triazoloquinazoline core .
    • Statistical Analysis : Apply multivariate regression to correlate substituent effects (e.g., benzylsulfanyl vs. methyl groups) with activity trends .

Q. How can flow chemistry improve the scalability of its synthesis?

  • Design : Implement continuous-flow reactors for:

  • Precise temperature control during exothermic steps (e.g., cyclization), reducing side reactions .
  • In-line purification using scavenger resins to remove unreacted amines or thiourea byproducts .
    • Optimization : Use Design of Experiments (DoE) to model variables (residence time, solvent ratio) and maximize yield (>80%) .

Methodological Challenges

Q. What are the best practices for analyzing low-yield reactions in the synthesis of this compound?

  • Troubleshooting :

  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., hydrolyzed amides or oxidized sulfanyl groups) .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane to optimize solubility and reaction kinetics .
    • Yield Improvement : Introduce protecting groups (e.g., Fmoc on the amide) during critical steps to prevent undesired side reactions .

Q. How do structural modifications (e.g., altering the butan-2-yl group) affect physicochemical properties?

  • Case Study : Replace butan-2-yl with cyclohexyl or tert-butyl groups and compare:

  • LogP : Measure via shake-flask method; increased hydrophobicity correlates with longer alkyl chains .
  • Solubility : Use dynamic light scattering (DLS) to assess aqueous solubility at pH 7.4 .
    • SAR Insights : Bulkier substituents reduce solubility but enhance membrane permeability in cell-based assays .

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